bis(2-aminoethyl) phthalate
Description
Properties
IUPAC Name |
bis(2-aminoethyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h1-4H,5-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIRUYMGETUJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCN)C(=O)OCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bis 2 Aminoethyl Phthalate and Its Analogues
Foundational Synthetic Routes and Reaction Pathways
The traditional synthesis of bis(2-aminoethyl) phthalate (B1215562) typically involves esterification reactions. These reactions pair phthalic acid derivatives with 2-aminoethanol to form the desired product. vulcanchem.com
A key method for synthesizing phthalate esters involves nucleophilic substitution. In this approach, a nucleophile, such as an alcohol, attacks the carbonyl carbon of a phthalic acid derivative. For instance, the reaction of phthalic anhydride (B1165640) with an alcohol can be catalyzed by a Lewis acid like ferric chloride (FeCl₃) to produce phthalate esters. researchgate.net This process generally occurs in two steps within a single pot: the initial formation of a monoester followed by a Lewis acid-catalyzed step to yield the diester. researchgate.net The reaction is versatile and can be used to create a variety of phthalate esters. researchgate.net
Another example of nucleophilic substitution is the reaction of a carboxylate ion with a primary alkyl halide, which proceeds via an SN2 mechanism to form an ester. libretexts.org
Condensation reactions are a fundamental class of reactions for forming esters, where two molecules combine with the elimination of a small molecule, typically water. libretexts.org The Fischer esterification is a classic example, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orglibretexts.org In the context of bis(2-aminoethyl) phthalate, this would involve the reaction of phthalic acid with 2-aminoethanol. To drive the reaction towards the product side, water is often removed as it is formed. tcichemicals.com
In some instances, the synthesis of this compound and its analogues is achieved through multi-step processes. researchgate.netyoutube.com These strategies can offer greater control over the final product and may be necessary when dealing with complex starting materials or when specific isomers are desired. For example, a multi-step synthesis might involve the initial creation of an intermediate compound that is then further reacted to yield the final phthalate ester. This approach is particularly useful in the synthesis of complex molecules like certain pharmaceuticals or specialized polymers. nih.govmdpi.com
Sustainable and Green Chemistry Approaches to Synthesis
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. The production of this compound is no exception, with a focus on utilizing waste materials as precursors.
A promising green approach involves the use of waste poly(ethylene terephthalate) (PET) as a starting material. mdpi.comresearchgate.net PET, a common plastic found in bottles and packaging, can be chemically recycled and broken down into its constituent monomers or other valuable chemicals. mdpi.comscione.com This process, known as depolymerization, offers a sustainable alternative to using virgin petrochemical feedstocks. mdpi.com
Aminolysis is a key chemical recycling method for PET, involving the reaction of the polymer with an amine to break the ester linkages and produce amides. mdpi.comsci-hub.rursc.org Specifically, the aminolysis of PET with ethylenediamine (B42938) (EDA) has been investigated for the synthesis of N,N'-bis(2-aminoethyl)terephthalamide, a compound structurally related to this compound. researchgate.net This reaction can be carried out under various conditions, including at ambient temperature and pressure over several days. researchgate.net The process can be catalyzed to improve reaction times and yields. sci-hub.rursc.org The primary products of PET aminolysis, such as bis(2-hydroxyethylene) terephthalamide (B1206420) (BHETA), can be valuable intermediates for the synthesis of other chemicals. researchgate.net
| Catalyst/Condition | Reactants | Product | Yield | Reference |
| Ferric Chloride (FeCl₃) | Phthalic Anhydride, Alcohol | Phthalate Ester | Very Good | researchgate.net |
| Strong Acid (e.g., H₂SO₄) | Carboxylic Acid, Alcohol | Ester | Varies | libretexts.orglibretexts.org |
| None (High Temperature) | Isobenzofuran-1,3-dione, 2-aminoethanol | Bis(2-(1,3-dioxoisoindolin-2-yl)ethyl) phthalate | 78% | nih.gov |
| None (Catalyst-free) | PET, Ethylenediamine (EDA) | N,N'-bis(2-aminoethyl)terephthalamide | Not specified | researchgate.net |
| Sodium Acetate | PET, Ethanolamine (B43304) | Bis(2-hydroxyethylene) terephthalamide (BHETA) | Up to 90% | rsc.org |
Solvent-Free or Low-Solvent Reaction Systems
The development of solvent-free or low-solvent reaction systems is a key area of green chemistry, aiming to reduce environmental impact and simplify product purification. In the synthesis of phthalimide (B116566) derivatives, several such methods have been successfully employed.
Microwave irradiation has emerged as a powerful tool for the solvent-free synthesis of phthalimides. By mixing phthalic anhydride directly with an amine like urea (B33335) and exposing the mixture to microwave energy, the corresponding phthalimide can be obtained in a matter of minutes with high yield. This method avoids the need for conventional, often toxic, solvents and dramatically reduces reaction times. asianpubs.org Another approach involves using a reusable clay catalyst, Montmorillonite-KSF, in conjunction with a solvent like acetic acid, which can also act as a catalyst, offering a low-solvent alternative to traditional methods. jetir.org
Reactive extrusion and solid-phase synthesis are other notable low-solvent techniques. Some procedures utilize one of the reactants in excess to serve as the reaction medium, eliminating the need for an additional solvent. For instance, the reaction of phthalic anhydride with aniline (B41778) can be performed under solvent-free conditions in a focused microwave oven at elevated temperatures. rsc.org Similarly, Lewis acid catalysts supported on silica (B1680970) gel have been used to facilitate solvent-free reactions under microwave irradiation, offering a clean and efficient pathway to imide formation. chemicalbook.com The use of high-temperature, high-pressure water/ethanol mixtures also represents an effective medium for the clean synthesis of phthalimide derivatives. researchgate.net
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Phthalic Anhydride, Urea | 450 W, 180 s, Solvent-free | 83.5% | asianpubs.org |
| Microwave Irradiation | Phthalic Anhydride, Aniline | 160 °C, 30 min, Solvent-free | 96% | rsc.org |
| Catalytic | Phthalic Anhydride, Various Amines | Montmorillonite-KSF, Acetic Acid, Reflux | High | jetir.org |
Mechanistic Investigations in Synthetic Transformations
Understanding the reaction mechanisms is fundamental to controlling product formation and optimizing synthetic routes. The formation of phthalimide and its analogues from phthalic anhydride is a well-studied process involving distinct intermediates and catalytic cycles.
Catalytic Systems and Their Influence on Reaction Kinetics
A variety of catalytic systems have been developed to enhance the rate and selectivity of phthalimide synthesis. The choice of catalyst can significantly influence the reaction kinetics.
Acid Catalysis : Traditional methods often employ acid catalysts. Glacial acetic acid can serve as both a solvent and a catalyst, promoting the condensation reaction between phthalic anhydride and amines. rsc.org Stronger acids like p-toluenesulfonic acid (p-TSA) are also effective. rsc.org The catalytic cycle typically involves the protonation of a carbonyl oxygen on the anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.
Heterogeneous Catalysis : Solid acid catalysts, such as Montmorillonite-KSF clay, offer advantages like easy separation and reusability. jetir.org These catalysts provide acidic sites on their surface that promote the dehydrative cyclization of the intermediate phthalamic acid.
Organocatalysis : More advanced methods utilize organocatalysts. N-Heterocyclic carbenes (NHCs) have been successfully used for the atroposelective synthesis of N-aryl phthalimides. chemrxiv.org Mechanistic studies suggest that the NHC catalyst activates the phthalamic acid intermediate, facilitating the final amidation step under mild conditions. chemrxiv.org
Metal-Free Systems : Metal-free catalytic systems are gaining traction due to their lower toxicity and cost. Boron-based catalysts like B(C₆F₅)₃ have been shown to catalyze the amination of C-H bonds using N-hydroxyphthalimides as the nitrogen source, proceeding through a phthalimidyl radical intermediate. researchgate.net
The kinetics of these reactions are influenced by the catalyst's nature and concentration. For instance, in the ring-opening copolymerization of phthalic anhydride and cyclohexene (B86901) oxide, zirconium-based catalysts exhibit a first-order dependence on both the catalyst and epoxide concentrations, but a zero-order dependence on the anhydride concentration, indicating that the opening of the epoxide ring is the rate-determining step in the catalytic cycle. cdnsciencepub.com
Elucidation of Intermediate Species and Transition States
The reaction of phthalic anhydride with a primary amine proceeds through a well-defined two-step mechanism.
Formation of the Phthalamic Acid Intermediate : The first step is a rapid nucleophilic attack of the primary amine's nitrogen atom on one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form a phthalamic acid intermediate (an amic acid). This intermediate contains both a carboxylic acid group and an amide group. jetir.orgrsc.org This step is generally fast and can often be performed at room temperature.
Cyclization to the Phthalimide : The second step is the intramolecular cyclization of the phthalamic acid to form the five-membered imide ring. This is a dehydration reaction (loss of a water molecule) and is typically the rate-limiting step. It usually requires heat and/or a catalyst to proceed efficiently. The transition state involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid's carbonyl carbon.
When reacting with multifunctional amines like diethylenetriamine (B155796) (DETA), the reaction is more complex. The primary amino groups are more reactive and will react with phthalic anhydride to form two phthalimide rings, yielding bis(2-phthalimidoethyl)amine. nih.govresearchgate.net The central secondary amine is less reactive and can be protonated, leading to the isolation of products as ammonium (B1175870) salts, such as bis[2-(1,3-dioxoisoindol-2-yl)ethyl]azanium chloride. nih.govresearchgate.net In the reaction with 2-aminoethanol, an N- to O-acyl shift of the initial amide adduct can occur, representing a competing pathway to the formation of an ester, which complicates the synthesis of a single, pure product. rsc.org
Stereochemical Control in Synthesis (If Applicable)
Stereochemical control is generally not a factor in the synthesis of this compound analogues derived from achiral amines like ethylenediamine or diethylenetriamine, as no new stereocenters are created.
However, the principles of stereocontrol are relevant when phthalic anhydride reacts with chiral amines, such as amino acids. Research has shown that N-phthaloyl amino acids can be prepared from phthalic anhydride and the corresponding amino acid without racemization under specific conditions. For example, refluxing in nonpolar solvents like toluene (B28343) with triethylamine (B128534) allows for the separation of water, driving the reaction to completion while preserving the stereochemical integrity of the chiral center. rsc.org Atroposelective synthesis, which controls the stereochemistry of axially chiral molecules, has been achieved for N-aryl phthalimides using chiral N-heterocyclic carbene (NHC) catalysts. chemrxiv.org This demonstrates that while not applicable to the simplest analogues, stereochemical considerations are an important aspect of more complex phthalimide synthesis.
Optimization of Reaction Parameters and Yields
Optimizing reaction parameters such as temperature, pressure, and stoichiometry is crucial for maximizing product yield, minimizing side reactions, and ensuring an efficient and economical process.
Influence of Temperature, Pressure, and Stoichiometry
Temperature : Temperature plays a critical role, particularly in the cyclization of the phthalamic acid intermediate to the final imide. This dehydration step is endothermic and requires energy input. For example, the reaction of phthalic anhydride with 2-aminoethanol hydrochloride yields different products depending on the temperature: the monoester is formed at 150°C, whereas the more complex diphthalimidoethylphthalate is produced at 200°C. pjsir.org Conventional methods often require refluxing at high temperatures for several hours. jetir.orgrsc.org However, excessively high temperatures can lead to degradation and the formation of byproducts. Microwave-assisted synthesis often utilizes high temperatures (e.g., 160°C) but for significantly shorter durations (minutes), which can improve yields and purity. asianpubs.orgrsc.org
Pressure : While many syntheses are conducted at atmospheric pressure, controlling pressure can be beneficial. For reactions that generate volatile byproducts like water, applying a vacuum can help remove them from the reaction mixture, shifting the equilibrium towards the products and increasing the conversion rate, as per Le Chatelier's principle. Conversely, high-pressure conditions are used for reactions in sealed vessels, especially when working with low-boiling reactants or in supercritical fluids like high-temperature/high-pressure water/ethanol mixtures. researchgate.net
Stoichiometry : The molar ratio of reactants is a key parameter for controlling the final product structure. To synthesize bis-imide compounds from diamines, a molar ratio of at least 2:1 of phthalic anhydride to the diamine is typically required. nih.govasianpubs.org For the reaction of phthalic anhydride and ethylenediamine, a 1:1 molar ratio was found to give the highest yield of the ammonium salt product in aqueous media, while varying the ratio did not significantly affect product selectivity. asianpubs.org In the synthesis of monoesters from alcohols, an excess of the alcohol can be used to drive the reaction forward. asianpubs.org
| Product | Reactants | Stoichiometry (Anhydride:Amine) | Solvent/Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-ethylphthalic acid ester HCl | Phthalic anhydride, 2-Aminoethanol HCl | 1:1.5 | None | 150-155 °C | 28% | pjsir.org |
| Diphthalimidoethylphthalate | Phthalic anhydride, 2-Aminoethanol HCl | 1.5:1 | None | 180-200 °C | Low | pjsir.org |
| Bis(2-phthalimidoethyl)amine | Phthalic anhydride, Diethylenetriamine | ~2:1 | Methanol | 333 K (60 °C) | 55% | nih.gov |
| Phthalic ethylene (B1197577) ammonium salt | Phthalic anhydride, Ethylenediamine | 1:1 | Water | Ambient | 80% | asianpubs.org |
| N,N'-Diphthaloyl-1,2-ethylenediamine | Phthalic anhydride, Ethylenediamine | Not specified | Non-aqueous (e.g., THF, DMF) | Not specified | Lower | researchgate.net |
Impact of Reaction Time and Agitation on Product Formation
The formation of phthalate and terephthalamide derivatives is significantly influenced by key reaction parameters, including reaction time and agitation. In the synthesis of related compounds, such as those derived from the aminolysis of poly(ethylene terephthalate) (PET), operating conditions are crucial for maximizing both the yield and the conversion of the depolymerized product. researchgate.net
For instance, in the synthesis of bis(2-aminoethyl)terephthalamide via the aminolysis of PET waste with ethylenediamine, one study noted that the process was carried out over five days at ambient temperature and pressure to achieve the desired product. researchgate.net This extended reaction time suggests that the process is kinetically controlled and requires sufficient duration for the aminolysis to proceed to completion.
Agitation plays a vital role in heterogeneous reaction systems, such as the aminolysis of solid PET flakes. Vigorous agitation is necessary to ensure effective mass transfer between the solid polymer phase and the liquid amine reactant. researchgate.net Proper mixing improves the contact between reactants, facilitates the diffusion of the amine into the polymer matrix, and helps to remove the product from the surface of the PET, exposing fresh surfaces for reaction. Without adequate agitation, the reaction rate would be severely limited by diffusion, leading to lower yields and longer required reaction times.
Strategies for Enhancing Selectivity and Purity
Achieving high selectivity and purity is a primary goal in the synthesis of this compound and its analogues. Several strategies are employed to minimize the formation of byproducts and simplify the purification process.
Catalyst Selection: The choice of catalyst is paramount. In the production of terephthalate (B1205515) esters, various catalysts, including titanium compounds like titanium tetraisopropoxide (TIPT), are used to achieve high purity, with some processes reporting purities of approximately 99%. dergipark.org.tr For other reactions, ionic liquids have been investigated as environmentally friendly catalysts that can be easily separated from the product mixture and reused multiple times without significant loss of activity. researchgate.net
Control of Reaction Conditions:
Reactant Ratio: The molar ratio of reactants is carefully controlled. For example, in the synthesis of DOTP from terephthalic acid (TPA) and 2-ethylhexanol (2-EH), a slight excess of the alcohol is often used to drive the equilibrium towards the product side. dergipark.org.tr Similarly, in the aminolysis of PET with ethylenediamine (EDA), an excess of EDA is used to favor the formation of the desired bis(2-aminoethyl)terephthalamide over oligomeric products. researchgate.net
Temperature and Pressure: Optimization of temperature and pressure is critical. Elevated temperatures generally increase the reaction rate but can also promote side reactions. The use of an inert gas stream or vacuum can be employed to remove reaction byproducts, such as water in esterification, thereby shifting the equilibrium and enhancing product conversion. dergipark.org.tr
Purification Techniques: Post-synthesis purification is essential for achieving high-purity products. Common methods include:
Precipitation and Filtration: The crude product can often be precipitated by pouring the reaction mixture into a non-solvent, such as ice-cold water. researchgate.net The solid product is then collected by filtration.
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. For instance, bis(2-hydroxyethyl) terephthalamide has been purified by recrystallization from water. researchgate.net
Washing: The filtered product is often washed with solvents to remove residual impurities.
Table 1: Factors Influencing Product Purity in Related Syntheses
| Strategy | Parameter | Effect on Purity and Selectivity | Example Compound | Reference |
|---|---|---|---|---|
| Catalysis | Catalyst Type (e.g., TIPT, Ionic Liquids) | Increases reaction rate and can favor specific pathways, reducing byproducts. Easy separation of catalyst can prevent product contamination. | Dioctyl terephthalate | dergipark.org.trresearchgate.net |
| Stoichiometry | Reactant Molar Ratio (e.g., Alcohol/Acid or Amine/Ester) | Using an excess of one reactant can drive the reaction to completion, minimizing unreacted starting materials and intermediates. | Bis(2-aminoethyl)terephthalamide | researchgate.net |
| Reaction Conditions | Temperature, Pressure, Removal of Byproducts | Optimized conditions maximize the yield of the desired product while minimizing degradation or side reactions. Removing byproducts (e.g., water) shifts equilibrium. | Dioctyl terephthalate | dergipark.org.tr |
| Purification | Recrystallization, Precipitation, Washing | Removes impurities, unreacted starting materials, and byproducts from the final product. | Bis(2-hydroxyethyl) terephthalamide | researchgate.net |
Synthesis of Structurally Related Bis-Aminoethyl Phthalate Derivatives
Modifications on the Phthalate Moiety (e.g., Terephthalamides)
A significant and well-documented analogue of this compound is its constitutional isomer, bis(2-aminoethyl)terephthalamide . This compound features the same aminoethyl side chains attached to a terephthaloyl core (1,4-benzenedicarboxamide) instead of a phthaloyl core (1,2-benzenedicarboxamide). A notable and cost-effective synthesis route for this compound involves the chemical recycling of waste poly(ethylene terephthalate) (PET). acs.orgnih.gov
The synthesis is achieved through the aminolysis of PET using an excess of ethylenediamine. researchgate.netderpharmachemica.com This process breaks down the polyester (B1180765) chains of PET, and the ethylenediamine reacts at the ester linkages to form stable amide bonds, yielding bis(2-aminoethyl)terephthalamide as the primary product. This method is advantageous as it transforms a common plastic waste material into a valuable chemical intermediate. acs.orgnih.gov The structure of the resulting diamine has been confirmed through various analytical techniques, including FTIR, NMR, and HPLC-MS. researchgate.net
Derivatization of the Aminoethyl Side Chains
The terminal primary amino groups on this compound and its analogues are reactive functional handles that can be readily modified to produce a variety of derivatives. These amino groups can undergo typical amine reactions, such as acylation, alkylation, and condensation with carbonyl compounds.
For example, the reactive amino end groups of N,N'-bis(2-aminoethyl)terephthalamide allow it to be used as a curing agent (hardener) for epoxy resins, where the amine functionality reacts with the epoxide rings to form a cross-linked polymer network. researchgate.net
A related derivatization is seen in the synthesis of the dibutyrate of bis(2-hydroxyethyl) terephthalamide . While this precursor contains hydroxyl groups instead of amino groups, the principle of side-chain modification is analogous. The precursor, bis(2-hydroxyethyl) terephthalamide, is first synthesized via the aminolysis of PET with ethanolamine. Subsequently, the terminal hydroxyl groups are esterified in a condensation reaction with butyric acid to yield the final dibutyrate product. researchgate.net This two-step process demonstrates how the side chains of a core terephthalamide structure can be functionalized to create molecules with new properties, such as potential plasticizers. researchgate.net
Preparation of Functionalized Analogues
The bifunctional nature of bis(2-aminoethyl)terephthalamide, possessing two primary amine groups, makes it an excellent monomer for the synthesis of advanced polymers. One key application is in the preparation of novel, thermostable polyamideimides (PAIs). acs.orgnih.gov
In this process, bis(2-aminoethyl)terephthalamide is reacted with various aromatic dianhydrides, such as pyromellitic dianhydride (PMDA). The reaction proceeds via an intermediate, which can be either an amic acid or an ammonium carboxylate salt, depending on the specific dianhydride used. acs.orgnih.gov Subsequent thermal treatment of this intermediate induces imidization, involving the loss of water, to form the final polyamideimide. These PAIs are high-performance polymers that combine the excellent thermal stability and chemical resistance of polyimides with the solubility and processability of polyamides. By using bis(2-aminoethyl)terephthalamide derived from waste PET, this method provides a pathway to upgrade recycled materials into high-value, advanced polymers. researchgate.net
Studies on Aminolysis and Esterification Reactions
The presence of both amine and ester moieties allows this compound to participate in aminolysis and esterification reactions. These reactions are fundamental to understanding its potential applications and transformations.
The formation of amides from esters, known as aminolysis, proceeds through a nucleophilic acyl substitution mechanism. In this reaction, an amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. Subsequently, the alkoxy group is eliminated, resulting in the formation of a more stable amide bond. chemistrysteps.com
While the alkoxy group is a better leaving group than the conjugate base of an amine, it is still considered a poor leaving group. chemistrysteps.com This makes the direct aminolysis of esters a less efficient method for amide synthesis compared to using more reactive acyl chlorides. chemistrysteps.com The reaction is typically favored under conditions that promote the nucleophilicity of the amine and the stability of the leaving group.
Conversely, esterification involves the reaction of a carboxylic acid with an alcohol. In the context of this compound, the amino groups could potentially be modified to introduce hydroxyl functionalities, which could then undergo esterification. However, the primary reactivity of interest often revolves around the existing ester and amine groups.
The kinetics of ester hydrolysis and aminolysis are crucial for determining the stability and reactivity of this compound in various environments. Hydrolysis, the reaction with water, can lead to the cleavage of the ester bonds, yielding phthalic acid and 2-aminoethanol. evitachem.com This reaction can be catalyzed by both acids and bases.
Kinetic studies on related ester compounds provide insights into the factors governing these competing reactions. For instance, the rates of hydrolysis and aminolysis are significantly influenced by pH, temperature, and the nature of the nucleophile. epa.govnih.govrsc.org In aqueous systems, aminolysis must compete with the ever-present hydrolysis. nih.gov The selectivity for aminolysis over hydrolysis is a key parameter in applications such as bioconjugation, where specific bond formation is desired. nih.gov
For example, studies on the hydrolysis of other phthalate esters, such as Z-phenyl hydrogen phthalate, have shown that the reaction kinetics can be complex, sometimes involving the formation of intermediates like phthalic anhydride. epa.gov The rate of alkaline hydrolysis of various synthetic organic esters has also been a subject of investigation to understand their persistence in different environments. mcneill-lab.org
The following table summarizes kinetic data for the degradation of a related phthalate ester, Di-2-ethylhexyl phthalate (DEHP), which can provide a comparative context.
| Parameter | Value | Conditions | Reference |
| Half-life (Hydrolysis) | ~2000 years | Neutral pH | oekotoxzentrum.ch |
| Half-life (Biodegradation) | 3.3 - 16.1 days | Aerobic, sewage sludge | oekotoxzentrum.ch |
This table presents data for a related compound, DEHP, to illustrate typical degradation kinetics of phthalate esters.
Polymerization and Cross-linking Mechanisms
The bifunctional nature of this compound, with its two primary amine groups, makes it a valuable monomer for polymerization and a cross-linking agent in polymer networks. vulcanchem.com
This compound can serve as a monomer in polycondensation reactions. The two primary amine groups can react with difunctional molecules, such as dicarboxylic acids or their derivatives (e.g., diacyl chlorides), to form polyamides. This type of polymerization involves the stepwise reaction between monomers to form dimers, trimers, and eventually long polymer chains, with the elimination of a small molecule like water or hydrogen chloride.
The synthesis of high molecular weight linear polymers through step-growth polymerization typically requires a strict stoichiometric balance between the reacting functional groups. nih.gov The reactivity of the functional groups can also change as the polymerization progresses. nih.gov For instance, the aminolysis of polyethylene (B3416737) terephthalate (PET) with ethanolamine can produce bis(2-hydroxyethyl) terephthalamide, a monomer that can be used in the production of polyurethanes. rsc.orgresearchgate.net This highlights the potential of amine-functionalized phthalate derivatives in creating new polymers.
The two primary amine groups in this compound allow it to act as a cross-linking agent, forming three-dimensional polymer networks. vulcanchem.com Cross-linking imparts desirable properties to polymers, such as increased strength, thermal stability, and chemical resistance.
The efficiency of cross-linking depends on several factors, including the reactivity of the amine groups, the nature of the polymer matrix, and the reaction conditions. For example, amine groups can react with epoxy resins, where the amine opens the epoxide ring to form a covalent bond, leading to a cross-linked network. The use of similar diamine compounds as hardeners for epoxy resins is a well-established industrial practice. researchgate.net
The formation of covalent adaptable networks (CANs) is an area of active research where dynamic cross-links are employed. acs.orgresearchgate.net These networks can be reprocessed and recycled. Phthalate monoester transesterification has been explored as a versatile dynamic cross-linking chemistry. acs.org While not directly involving this compound, this research demonstrates the potential of phthalate-based structures in creating advanced, reprocessable materials. The cross-linking efficiency can be evaluated by measuring properties such as stress relaxation and changes in the storage modulus of the material. acs.org
Degradation Pathways and Chemical Transformation in Controlled Environments
The degradation of this compound can occur through various chemical and biological pathways. Understanding these pathways is essential for assessing its environmental fate and for developing potential remediation strategies.
In controlled environments, the primary degradation pathway for phthalate esters is often initiated by the hydrolysis of the ester bonds. oekotoxzentrum.ch This abiotic process can be followed by microbial degradation of the resulting products. For example, the degradation of the related compound bis(2-ethylhexyl) phthalate (DEHP) under methanogenic conditions has been studied. nih.gov While DEHP itself was found to be persistent, its hydrolysis products, mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol, were readily degraded. nih.gov MEHP was degraded to phthalic acid, which was then further metabolized. nih.gov
Similarly, under aerobic conditions, the biodegradation of phthalates is a significant degradation pathway. researchgate.net Numerous microorganisms have been identified that can degrade phthalates, typically by first hydrolyzing the diester to the monoester and then to phthalic acid. researchgate.netnih.gov Phthalic acid is a central intermediate in the degradation pathway and can be further broken down by various microbial species. nih.gov
Photolysis, or degradation by light, can also contribute to the transformation of phthalates in the environment, particularly in the atmosphere and surface waters. researchgate.net The rate of photolysis is dependent on the specific chemical structure and the presence of photosensitizers.
The following table outlines the typical degradation intermediates of a related phthalate ester, DEHP.
| Initial Compound | Primary Degradation Product | Secondary Degradation Product | Final Mineralization Products |
| Di(2-ethylhexyl) phthalate (DEHP) | Mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol | Phthalic Acid and 2-ethylhexanoic acid | Methane and Carbon Dioxide |
This table illustrates the general degradation pathway for a common phthalate ester, which is expected to be similar for this compound, starting with hydrolysis of the ester linkages. The data is based on studies of DEHP. nih.govnih.gov
Chemical Reactivity and Transformation Pathways of Bis 2 Aminoethyl Phthalate
2 Biotic Degradation Mechanisms (e.g., Microbial Transformation)
Biotic degradation, primarily through microbial activity, is considered the most effective means of eliminating phthalate esters from the environment. sielc.com Numerous bacteria and some fungi have been identified that can utilize various phthalates as their sole source of carbon and energy. researchgate.netd-nb.info
The general pathway for the aerobic microbial degradation of phthalate esters begins with the enzymatic hydrolysis of the diester into a monoester and an alcohol, a reaction catalyzed by esterases or lipases. researchgate.netnih.gov The resulting monoester is then further hydrolyzed to phthalic acid and another alcohol molecule. researchgate.net Subsequently, the phthalic acid is catabolized, often converging on central intermediates like protocatechuate, which is then funneled into the tricarboxylic acid (TCA) cycle. researchgate.netvulcanchem.com
The efficiency and rate of biodegradation can vary significantly depending on the structure of the phthalate ester, particularly the length and branching of the alkyl chains, and the specific microbial strains involved. researchgate.net For instance, some bacteria are highly efficient at degrading specific phthalates like di(2-ethylhexyl) phthalate (DEHP). nih.govnih.gov
While these general principles are well-established for a wide range of phthalates, there is a notable lack of studies specifically investigating the microbial transformation of this compound. The unique aminoethyl side chains of this compound distinguish it from the more commonly studied alkyl phthalates, and it is plausible that its biodegradation pathway and the microorganisms capable of its degradation may differ.
Applications in Polymer and Advanced Materials Science
Role as Monomers and Building Blocks in Polymer Synthesis
Incorporation into Polyamides and Copolyamides
No specific research data was found detailing the use of bis(2-aminoethyl) phthalate (B1215562) in the synthesis of polyamides or copolyamides.
Synthesis of Polyphosphodiesters and Related Polymers
There is no available literature describing the incorporation of bis(2-aminoethyl) phthalate into polyphosphodiesters or similar polymer structures.
Engineering of Polymer Backbones for Specific Functions
Information on how this compound is used to engineer specific functions into polymer backbones is not available in the reviewed sources.
Function as Curing Agents and Hardeners in Resinous Systems
Use in Epoxy Resin Formulations
No studies were identified that document the use of this compound as a curing agent or hardener for epoxy resins.
Kinetic Studies of Curing Processes
No kinetic data or studies related to the curing of resinous systems with this compound were found.
Compound List
As no detailed article could be generated, a table of compounds is not applicable.
Influence on Polymer Crystallization Behavior and Morphology
The introduction of co-monomers or additives into a polymer matrix can significantly alter its crystallization behavior, impacting the final material's properties. This is because such additions can disrupt the regularity of the polymer chains, affecting both the thermodynamics and kinetics of crystal formation. uc.edud-nb.info
The crystalline structure of polymers is a key determinant of their mechanical and thermal properties. bartin.edu.tr For instance, in polyamides like Polyamide 6 (PA6), the incorporation of a structurally similar diamine/diacid segment, bis(2-aminoethyl) adipamide/adipic acid (BAEA/AA), has been shown to induce significant changes in the crystalline form. mdpi.com
In a study on PA6 copolyamides, increasing the BAEA/AA content up to 10 mole% caused a transformation of the crystalline structure from the stable α-form to the less stable γ-form. mdpi.comnih.govresearchgate.net This transition is attributed to the disruption of the polymer chain's symmetry and regularity by the BAEA/AA segments, which increases intra-crystalline defects. mdpi.com This phenomenon, where the introduction of a comonomer alters the crystal structure, is a known aspect of polymer science. mdpi.com The resulting copolyamides are considered non-isomorphous. mdpi.com
While this research was conducted on a compound structurally related to this compound, it provides a model for how a diamine-containing moiety can influence the microstructure of a host polymer. The specific impact of this compound would similarly depend on its interaction with the polymer backbone and its effect on chain packing.
Table 1: Crystalline Parameters for PA6 Copolyamides with BAEA/AA Segment This table is based on data for a structurally related compound, bis(2-aminoethyl) adipamide, and is presented for illustrative purposes.
| Sample | BAEA/AA Content (mole%) | Predominant Crystal Form |
|---|---|---|
| Neat PA6 | 0 | α-form |
| PA6-5 | 5 | α-form to γ-form transition |
| PA6-10 | 10 | γ-form (with some α-form) |
| PA6-15 | 15 | γ-form |
The kinetics and thermodynamics of polymer crystallization govern the rate and extent of crystal formation. mdpi.com The introduction of comonomers typically slows down the crystallization rate and increases the energy barrier for crystallization. mdpi.comnih.govdntb.gov.ua
In the study of PA6 copolyamides with BAEA/AA, it was observed that the copolyamides had a slower crystallization rate and a higher crystallization activation energy (ΔEa) compared to pure PA6. mdpi.comnih.govdntb.gov.ua The Avrami exponent (n), which provides information about the nucleation and growth mechanism, was found to be in the range of 1.43 to 3.67 for the copolyamides under isothermal conditions, suggesting a crystallization process involving two- to three-dimensional growth. mdpi.comnih.gov
Furthermore, the equilibrium melting temperature (Tmo) of the copolyamides decreased significantly with the introduction of the BAEA/AA segment. mdpi.com For instance, the Tmo dropped from 259.1 °C for pure PA6 to 197.6 °C for a copolyamide with 10 mole% BAEA/AA. mdpi.com This indicates that the BAEA/AA segment restricts the crystal growth of the PA6 backbone, leading to thinner and less perfect crystals. mdpi.com
These findings with a related compound suggest that this compound, when incorporated into a polymer, would likely act as a kinetic and thermodynamic modifier of crystallization. The extent of this effect would depend on its concentration and the specific polymer system.
Table 2: Isothermal Crystallization Kinetic Parameters for PA6 Copolyamides This table is based on data for a structurally related compound, bis(2-aminoethyl) adipamide, and is presented for illustrative purposes.
| Parameter | Observation for Copolyamides vs. Neat PA6 | Implication |
|---|---|---|
| Crystallization Rate (K) | Lower | Slower formation of crystalline structures |
| Avrami Exponent (n) | 1.43 - 3.67 | Two- to three-dimensional crystal growth |
| Crystallization Activation Energy (ΔEa) | Higher | Increased energy barrier for crystallization |
| Equilibrium Melting Temperature (Tmo) | Lower | Formation of less stable, thinner crystals |
Development of Functional Polymeric Architectures
Functional polymers are designed for specific applications by incorporating particular chemical groups or creating specific architectures. This compound, with its amine functionalities and aromatic core, has the potential to be a building block in such advanced materials.
Molecularly Imprinted Polymers (MIPs) are synthetic materials with recognition sites tailored for a specific molecule. mdpi.com They are created by polymerizing functional monomers and a cross-linker around a template molecule. mdpi.comresearchgate.net After polymerization, the template is removed, leaving cavities that are complementary in shape, size, and functionality to the template. mdpi.com This makes MIPs highly selective, and they are used in various applications including analytical separations and sensors. mdpi.commun.ca
While no specific studies were found detailing the use of this compound as a functional monomer or template in MIPs, research has been conducted on creating MIPs for other phthalates, such as bis(2-ethylhexyl) phthalate (DEHP). ikm.org.mynih.gov In these studies, functional monomers like 4-vinylpyridine (B31050) or sodium methacrylate (B99206) are used to interact with the template molecule. ikm.org.mynih.gov
Given its structure, this compound could theoretically be used as a template to create MIPs for its own detection. Alternatively, its primary amine groups could allow it to act as a functional monomer, forming interactions with a template molecule during the imprinting process. For example, a study on MIPs for curcuminoids used N-(2-aminoethyl) methacrylamide (B166291) as a functional monomer. acs.org This highlights the potential utility of amino-functionalized molecules in MIP synthesis.
Surface grafting is a method to covalently attach polymer chains or molecules to a substrate, thereby modifying its surface properties. mdpi.comrsc.org This technique is used to improve biocompatibility, adhesion, and other surface characteristics. mdpi.comresearchgate.net
The amine groups of this compound make it a candidate for grafting onto surfaces with complementary reactive groups. For instance, aminopropyltriethoxysilane is a common surface modifier used to introduce amine functionality onto silica (B1680970) surfaces. google.com Similarly, this compound could potentially be used in surface treatment methods. google.com
Research has shown that surfaces can be modified with aryl films containing amino groups, which can then be used to anchor other molecules, such as catalysts. mdpi.com While direct evidence of grafting this compound is not prevalent in the literature, the chemical principles of surface modification suggest its potential in this area. The density of the grafted molecules can have a significant impact on the final properties of the material, such as its colloidal stability and sorbent behavior. rsc.org
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine stable molecular geometries, electronic charge distributions, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometries of molecules. By approximating the complex many-electron problem, DFT allows for the accurate calculation of structural parameters such as bond lengths, bond angles, and dihedral angles. Studies on various phthalate (B1215562) esters have commonly employed functionals like B3LYP with basis sets such as 6-311++G(d,p) to compute molecular parameters including dipole moment, polarizability, proton affinity, and ionization energy nih.govresearchgate.net.
Table 1: Representative Calculated Geometrical Parameters for a Simple Phthalate Ester (Dimethyl Phthalate) using DFT Note: This data is for a related compound and serves as an example of typical parameters obtained from DFT calculations.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p) level) |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.34 Å |
| Bond Length | O-CH₃ | ~1.44 Å |
| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |
| Bond Angle | O=C-O | ~124° |
| Bond Angle | C-O-C | ~116° |
| Dihedral Angle | C(aromatic)-C-O-C | Varies with conformation |
This interactive table is based on typical values found in computational chemistry databases for phthalate esters.
DFT calculations are also instrumental in predicting spectroscopic properties, which are crucial for the experimental identification and characterization of molecules. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted nih.gov. For bis(2-aminoethyl) phthalate, theoretical spectra would show characteristic peaks for the C=O stretch of the ester groups, the aromatic ring vibrations, and vibrations associated with the N-H and C-N bonds of the aminoethyl side chains. Studies have shown that for phthalate esters, the DFT B3LYP method with a 6-311G(d,p) basis set is highly suitable for theoretical spectral studies nih.gov.
Furthermore, computational methods can map the conformational landscape of flexible molecules. The side chains of this compound can rotate around several single bonds, leading to multiple possible conformers. By calculating the relative energies of these different conformations, the most stable, low-energy structures can be identified. This information is vital for understanding how the molecule interacts with other substances, such as receptors or polymer matrices.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. This is particularly useful for studying how plasticizers like phthalates behave within larger systems.
MD simulations have been extensively used to study the interaction between phthalate plasticizers and polymer matrices, most notably polyvinyl chloride (PVC) mdpi.comacs.org. These simulations provide insights into the plasticizing mechanism at the molecular level. Key parameters investigated include:
Interaction Energy : Calculations of the energy between the plasticizer and polymer chains can indicate compatibility. A stronger interaction energy, often due to polar groups, suggests better compatibility mdpi.com. For this compound, the terminal amino groups would be expected to form hydrogen bonds with polar sites on a polymer, potentially leading to strong interactions.
Fractional Free Volume (FFV) : Plasticizers increase the free volume within the polymer matrix, which facilitates the movement of polymer chains and imparts flexibility. MD simulations can quantify this change in FFV mdpi.com.
Glass Transition Temperature (Tg) : MD simulations can predict the Tg of polymer-plasticizer blends, a key measure of plasticizer efficiency. Effective plasticizers significantly lower the Tg of the polymer mdpi.comacs.org.
Simulations have also been used to explore the adsorption of phthalates onto solid surfaces, such as smectite clays (B1170129), revealing how these molecules orient themselves and bind to mineral surfaces acs.org.
The migration or leaching of plasticizers from a polymer matrix is a critical issue. MD simulations can predict the diffusion coefficient of a plasticizer by analyzing the mean squared displacement (MSD) of the molecule over time mdpi.comacs.org. The rate of diffusion is influenced by the size and shape of the plasticizer molecule and the strength of its interaction with the polymer mcmaster.canih.gov.
Sorption is a key process controlling the environmental fate of phthalates. Both experimental and computational studies have investigated the sorption of phthalates like DBP to soil and refuse acs.orgnih.govnih.gov. These studies show that sorption is often a nonlinear process influenced by the organic matter content and surface properties of the sorbent nih.gov. Hydrophobic and ionic interactions play key roles in the sorption of DBP nih.gov. Models such as the Freundlich and Dubinin-Astakhov are often used to describe the sorption isotherms nih.gov. The amino groups in this compound could lead to stronger sorption on negatively charged surfaces like clays through electrostatic interactions.
Table 2: Representative Diffusion Coefficients for Phthalates in PVC Note: This data is for related compounds and illustrates the range of values obtained from experimental and simulation studies.
| Phthalate | Method | Temperature (K) | Diffusion Coefficient (cm²/s) |
| Di(2-ethylhexyl) phthalate (DEHP) | ATR-IR Spectroscopy | Room Temp. | ~10⁻¹² - 10⁻¹³ |
| Di(2-ethylhexyl) phthalate (DEHP) | MD Simulation | 400 - 800 K | Varies with temp. |
| Dioctyl Phthalate (DOP) | MD Simulation | ~450 K | ~10⁻⁷ |
This interactive table is based on data from sources investigating phthalate diffusion in polymers mdpi.comacs.orgresearchgate.net.
Theoretical Studies of Reaction Mechanisms and Energetics
Theoretical studies are crucial for elucidating the pathways and energetics of chemical reactions, such as environmental degradation. For phthalates, key degradation processes include hydrolysis and photodegradation.
Computational studies, often using DFT, can map the entire reaction pathway for processes like ester hydrolysis sciengine.com. This involves identifying the transition state structures and calculating the activation energy barrier. For base-catalyzed hydrolysis, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon libretexts.orgchemrxiv.org. The presence of two ester groups in phthalates means hydrolysis occurs in a stepwise manner, first forming the monoester and then phthalic acid epa.gov.
Theoretical analysis has also been applied to understand photodegradation pathways. These studies can predict which chemical bonds are most likely to break upon UV irradiation and identify potential degradation byproducts frontiersin.orgnih.gov. For this compound, theoretical studies could investigate the reactivity of the ester linkages, the aromatic ring, and the aminoethyl side chains to predict its degradation profile in various environmental conditions.
Energy Profiles for Synthetic Pathways and Degradation Processes
While specific computational studies detailing the energy profiles for the synthesis and degradation of this compound are not extensively available in the public domain, general principles of phthalate ester synthesis and degradation can be considered. The synthesis of this compound typically involves the esterification of phthalic anhydride (B1165640) with 2-aminoethanol. Computational chemistry could be employed to model this reaction, calculating the energy of reactants, intermediates, transition states, and products. This would involve determining the geometries of these species and their corresponding electronic energies. The resulting energy profile would reveal the activation energies for each step of the reaction, providing a quantitative measure of the reaction kinetics.
Similarly, the degradation of this compound, which can occur through hydrolysis of the ester bonds, could be modeled. The energy profile for the hydrolytic pathway, both under acidic and basic conditions, would elucidate the mechanism and the energetic barriers involved in the breakdown of the molecule into phthalic acid and 2-aminoethanol.
Identification of Rate-Determining Steps and Transition States
From the computed energy profiles, the rate-determining step for both the synthesis and degradation processes can be identified. The rate-determining step corresponds to the highest activation energy barrier in the reaction pathway. For the esterification reaction, this is often the nucleophilic attack of the alcohol on the carbonyl carbon of the phthalic anhydride or the subsequent proton transfer steps.
Computational modeling allows for the precise characterization of the transition state structures for each elementary step. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Analysis of the vibrational frequencies of the transition state structure would confirm it as a true transition state, with one imaginary frequency corresponding to the motion along the reaction coordinate. Understanding the geometry and electronic structure of the transition state is crucial for understanding the factors that control the reaction rate.
Predictive Modeling of Material Performance
Simulation of Polymerization and Cross-linking Processes
This compound, with its two primary amine functional groups, can act as a monomer or a curing agent in polymerization and cross-linking reactions. For instance, it can react with diepoxides or diisocyanates to form cross-linked polymer networks. Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques to model these processes.
These simulations can provide a dynamic picture of the polymerization process at the atomic level. By defining the reactive sites and the reaction probabilities, the growth of polymer chains and the formation of a cross-linked network can be simulated over time. These simulations can predict key characteristics of the resulting polymer network, such as the degree of conversion, gel point, and the distribution of cross-link densities.
Table 1: Simulated Parameters for Polymerization of this compound with a Generic Diepoxide
| Parameter | Value |
| Initial Monomer Concentration (mol/L) | 1.0 |
| Temperature (K) | 350 |
| Simulation Time (ns) | 100 |
| Predicted Gel Point (% conversion) | 65-75 |
| Final Cross-link Density (mol/m³) | 1.2 x 10³ |
Note: The data in this table is hypothetical and for illustrative purposes, as specific simulation data for this compound was not found in the searched literature.
Correlating Molecular Structure with Macroscopic Material Properties
Once a realistic model of the cross-linked polymer network containing this compound is generated through simulation, various macroscopic material properties can be predicted. These properties are directly related to the underlying molecular structure and intermolecular interactions.
Computational methods can be used to calculate mechanical properties such as Young's modulus, shear modulus, and bulk modulus by applying virtual strain to the simulated polymer network and measuring the resulting stress. Thermal properties, including the glass transition temperature (Tg), can be estimated by monitoring changes in properties like density or specific volume as a function of temperature in the simulations.
Table 2: Predicted Material Properties of a Polymer Derived from this compound
| Property | Predicted Value |
| Young's Modulus (GPa) | 2.5 - 3.5 |
| Glass Transition Temperature (K) | 380 - 420 |
| Coefficient of Thermal Expansion (10⁻⁵ K⁻¹) | 5.0 - 7.0 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific predictive modeling data for polymers derived from this compound was not found in the searched literature.
By systematically modifying the molecular structure of the monomers or the cross-linking density in the simulations, a quantitative structure-property relationship (QSPR) can be established. This allows for the rational design of new materials with tailored properties for specific applications.
Research on Derivatives and Analogues of Bis 2 Aminoethyl Phthalate
Synthesis and Characterization of Novel Derivatives
The synthesis of novel derivatives from a parent molecule is fundamental to exploring its chemical potential. For bis(2-aminoethyl) phthalate (B1215562), the reactive primary amine and ester functionalities serve as key sites for chemical modification, allowing for the creation of a wide array of new compounds.
Exploration of Diverse Functional Group Modifications
The primary amine groups of bis(2-aminoethyl) phthalate are nucleophilic and readily undergo reactions with various electrophiles. This reactivity has been exploited to introduce a range of functional groups, thereby altering the molecule's chemical and physical properties. A common modification involves the reaction with isothiocyanates to form thiourea (B124793) derivatives. mdpi.com For instance, reacting bis(2-aminoethyl)amine, a structural precursor, with different isothiocyanates yields complex thiourea compounds. mdpi.com This synthetic route is directly applicable to this compound.
Another significant modification is the formation of amides, imides, or sulfonamides by reacting the amine groups with acyl chlorides, anhydrides, or sulfonyl chlorides, respectively. The synthesis of N-phenyl phthalimide (B116566) from phthalic acid derivatives and aniline (B41778) demonstrates the feasibility of forming imide structures, suggesting that the amino groups of this compound could be similarly cyclized or derivatized. kpi.ua Furthermore, the amine can be functionalized through Michael addition reactions or used as a building block for more complex heterocyclic systems, such as tetrazoles, via desulfurization/cyclization reactions. mdpi.com
These modifications are confirmed using standard characterization techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, elemental analysis, and, where possible, single-crystal X-ray diffraction to elucidate the precise three-dimensional structure. mdpi.comnih.govresearchgate.net
Table 1: Examples of Functional Group Modifications on Aminoethyl-Containing Scaffolds This table is based on reactions applicable to the primary amine groups of this compound.
| Reactant Type | Resulting Functional Group | General Reaction | Reference |
|---|---|---|---|
| Isothiocyanate (R-NCS) | Thiourea | R'-NH₂ + R-NCS → R'-NH-C(S)-NH-R | mdpi.com |
| Acyl Chloride (R-COCl) | Amide | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl | mdpi.com |
| Anhydride (B1165640) ((RCO)₂O) | Amide/Imide | Reaction with the amino group to form amide links, potentially leading to imide rings. | kpi.ua |
| Mercuric Chloride / Sodium Azide | Tetrazole | Desulfurization/cyclization of a thiourea precursor. | mdpi.com |
Development of Oligomeric and Polymeric Analogues
The difunctional nature of this compound makes it a suitable monomer for the synthesis of oligomers and polymers. Polycondensation reactions involving the two primary amine groups can be carried out with difunctional electrophiles, such as diacyl chlorides or dianhydrides, to produce polyamides and polyimides. The synthesis of soluble polyimides from the diester-diacid derivatives of aromatic tetracarboxylic dianhydrides and various diamines provides a well-established precedent for this type of polymerization. kpi.ua
Similarly, research into the chemical recycling of poly(ethylene terephthalate) (PET) through aminolysis has yielded monomers like bis(2-aminoethyl) terephthalamide (B1206420), which are structurally analogous to derivatives of this compound. researchgate.net These monomers have been successfully used to synthesize secondary products like novel polyurethanes and unsaturated polyester (B1180765) resins. researchgate.net Analogous strategies can be applied to this compound to create new polymeric materials. For example, reacting it with diisocyanates would yield polyureas.
The development of polymeric materials also extends to phosphate-containing analogues. Copolymers have been formed from the reaction of bis(2-hydroxyethyl)phthalate, a related diol, with dichlorophosphates, demonstrating the versatility of the phthalate core in polymer chemistry. encyclopedia.pubmdpi.com These approaches highlight the potential to create a diverse range of linear step-growth polymers and oligomers with precisely controlled structures starting from phthalate-based monomers. dtic.mil
Table 2: Potential Polymeric Analogues from this compound This table outlines polymers that could be synthesized using this compound as a diamine monomer.
| Co-monomer Type | Polymer Class | Repeating Linkage | Reference Principle |
|---|---|---|---|
| Diacyl Chloride (ClOC-R-COCl) | Polyamide | -NH-CO-R-CO-NH- | dtic.mil |
| Dianhydride | Polyimide | Imide ring structure | kpi.ua |
| Diisocyanate (OCN-R-NCO) | Polyurea | -NH-CO-NH-R-NH-CO-NH- | researchgate.net |
Structure-Reactivity Relationship Studies in Derivatives
Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. For derivatives of this compound, this involves studying how modifications to the aromatic ring or the side chains affect reaction rates and the nature of non-covalent interactions.
Impact of Structural Modifications on Reaction Kinetics
The kinetics of reactions involving phthalate derivatives are sensitive to their molecular structure. For instance, the hydrolysis of aryl hydrogen phthalates is influenced by substituents on the phenyl ring. acs.org Kinetic studies of these reactions allow for the determination of kinetic pKa values, which vary with the electronic nature of the substituent (e.g., H, p-Me, m-Cl, p-Cl). acs.org The hydrolysis of phthalate esters in the presence of nucleophiles like ammonium (B1175870) hydroxide (B78521) follows pseudo-first-order kinetics with respect to the phthalate, with rate constants depending on the specific ester. nih.gov
In derivatives of this compound, introducing electron-withdrawing or electron-donating groups onto the phthalate ring would be expected to alter the electrophilicity of the ester carbonyl carbons, thereby influencing the rates of nucleophilic attack and hydrolysis. For example, higher ELUMO (Lowest Unoccupied Molecular Orbital energy) values are associated with increased reactivity, as the compound can more easily release electrons. mdpi.com Similarly, modifications to the aminoethyl side chains, such as converting the amine to an amide or thiourea, would change its nucleophilicity and steric profile, affecting its reaction kinetics in subsequent transformations. Research on related bis(2-aminoethyl)amine derivatives has shown that phenyl-electron withdrawing substituents are fundamental to achieving desired levels of activity in certain biological assays, a finding rooted in structure-reactivity principles. mdpi.com
Table 3: Influence of Structural Factors on Reaction Kinetics of Phthalate Derivatives
| Structural Modification | Kinetic Parameter Affected | Anticipated Effect | Reference Principle |
|---|---|---|---|
| Substituent on Phenyl Ring (e.g., -Cl, -NO₂) | Rate of ester hydrolysis | Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. | acs.org |
| Change in Ester Alkyl Group | Rate of hydrolysis/aminolysis | Steric hindrance around the ester can decrease the reaction rate. | nih.gov |
| Modification of Amine Group (e.g., to Amide) | Nucleophilicity of Nitrogen | Reduces the nucleophilicity and basicity of the nitrogen atom. | mdpi.com |
| Molecular Polarity | Reaction rate in solution | Changes in polarity can affect interactions with solvents and other reactants, influencing overall kinetics. | mdpi.com |
Influence of Substituents on Intermolecular Interactions
Substituents play a critical role in dictating the non-covalent forces that govern molecular recognition, self-assembly, and crystal packing. In phthalate derivatives, the conformation of the ester groups relative to the benzene (B151609) ring can change drastically, which in turn alters the directionality of carbonyl oxygen atoms and affects intermolecular interactions like CH/O hydrogen bonds. acs.org
For derivatives of this compound, the primary amine groups are strong hydrogen bond donors, while the ester carbonyls are hydrogen bond acceptors. Modifying these groups fundamentally changes the molecule's hydrogen bonding capabilities. For example, converting the amine to a thiourea introduces additional N-H donors and a C=S acceptor, creating different supramolecular motifs. bg.ac.rs
Hydrophobic interactions are also key. mdpi.com Increasing the length or branching of the side chains or adding hydrophobic substituents to the aromatic ring would enhance van der Waals forces and hydrophobic contacts. mdpi.combg.ac.rs Conversely, introducing polar or charged groups would favor electrostatic interactions and hydrogen bonding with polar solvents or other molecules. beilstein-journals.org The interplay between hydrogen bonding, hydrophobic interactions, and π-π stacking involving the aromatic phthalate core ultimately determines the solid-state structure and solution-phase behavior of these derivatives. bg.ac.rsbeilstein-journals.org
Table 4: Effect of Substituents on Intermolecular Forces
| Interaction Type | Structural Feature | Influence | Reference |
|---|---|---|---|
| Hydrogen Bonding | -NH₂, -OH, -C=O, Amide, Thiourea | Primary interaction for self-assembly and recognition of polar molecules. The number and type of donor/acceptor sites are critical. | bg.ac.rsbeilstein-journals.org |
| Hydrophobic Interactions | Alkyl chains, Aromatic rings | Dominant in non-polar environments; strength increases with the size of the non-polar surface area. | mdpi.combg.ac.rs |
| π-π Stacking | Phthalate aromatic ring | Face-to-face or edge-to-face stacking of aromatic rings contributes to crystal packing and complex formation. | beilstein-journals.org |
| Cation-π Interactions | Aromatic ring and a cation (e.g., protonated amine) | Interaction between the electron-rich π-system of the phthalate ring and a nearby cation. | beilstein-journals.org |
| van der Waals Forces | Entire molecule | General, non-specific attractions that increase with molecular size and surface area. | mdpi.com |
Development of Functionalized Analogues for Specific Chemical Roles
The derivatization of this compound is often goal-oriented, aiming to produce functional analogues for specific applications in areas such as coordination chemistry, materials science, and catalysis. The molecule's structure, featuring two terminal amine groups held by a semi-rigid phthalate spacer, makes it an excellent scaffold for creating chelating agents for metal ions. The related ligand bis(2-aminoethyl)amine is well-known for forming stable complexes with transition metals like gold(III), where it acts as a tridentate ligand. rsc.org By analogy, this compound could function as a tetradentate ligand, coordinating through its two amine nitrogens and two ester carbonyl oxygens.
Functionalized analogues can also be designed for surface modification. For example, derivatives can be synthesized to anchor onto the surface of materials like silica (B1680970) or graphene. The functionalization of silica particles with 3-(aminopropyl)triethoxysilane to introduce amine groups for further reactions is a common strategy that could be adapted to immobilize phthalate derivatives. mdpi.com Similarly, bis(2-aminoethyl)amine has been used to modify graphene oxide, imparting new properties like corrosion inhibition. dntb.gov.ua
Furthermore, by incorporating specific functional groups, analogues can be developed as synthetic receptors for anions or cations, where the phthalate backbone acts as a pre-organizing scaffold. beilstein-journals.org The development of SO₃H-functionalized ionic liquids as catalysts for the synthesis of dioctyl phthalate showcases how functionalization can impart catalytic activity to a molecular structure. researchgate.net These examples underscore the potential to engineer derivatives of this compound for highly specialized chemical functions.
Table 5: Examples of Functionalized Analogues and Their Potential Chemical Roles
| Analogue Type | Key Functional Group(s) | Intended Chemical Role | Reference Principle |
|---|---|---|---|
| Metal-Chelating Ligand | -NH₂ and -C=O groups | Formation of stable complexes with transition metal ions. | rsc.org |
| Surface Modifier | Silane-terminated side chains | Covalent attachment to silica or glass surfaces. | mdpi.com |
| Component of a "Green" Plasticizer | Modified ester side chains | To replace conventional phthalates like dioctyl phthalate with potentially less toxic alternatives. | researchgate.net |
| Synthetic Receptor | Crown ether or cryptand moieties attached to amines | Selective binding of specific cations or anions. | beilstein-journals.org |
| Monomer for Functional Polymers | -NH₂ groups for polymerization | Creation of polyamides or polyimides with embedded phthalate units for specific material properties. | kpi.ua |
Analogues as Precursors for Specialty Chemicals and Materials
Significant research has been conducted on analogues of this compound, particularly its terephthalamide counterpart, as a valuable monomer for high-performance polymers. One prominent analogue, bis(2-aminoethyl)terephthalamide (BAET) , has been synthesized and characterized as a precursor for novel thermostable polyamideimides (PAIs). acs.orgnih.gov
A cost-effective and environmentally friendly method for synthesizing BAET involves the aminolysis of waste poly(ethylene terephthalate) (PET) bottles using ethylenediamine (B42938). acs.orgnih.gov This process transforms PET waste into a valuable diamine monomer, which can then be reacted with various aromatic dianhydrides to produce PAIs. acs.org The reaction between BAET and dianhydrides, such as pyromellitic dianhydride (PMDA), proceeds through either an amic acid or an ammonium carboxylate salt intermediate, which upon thermal treatment, converts into the final polyamideimide. acs.orgnih.gov
The resulting PAIs exhibit excellent thermal stability, with degradation temperatures significantly higher than those of some other N-aliphatic arimides. acs.org For example, the PAI synthesized from BAET and PMDA is stable up to 400 °C, with a maximum degradation temperature of 514 °C. acs.orgnih.gov These high-performance polymers have potential applications as membrane-modifying agents for industrial separations. acs.orgacs.org The properties of these PAIs, such as their thermal stability and chain packing, can be influenced by the structure of the dianhydride used in the polymerization. acs.org
Properties of Polyamideimides Synthesized from Bis(2-aminoethyl)terephthalamide (BAET)
| Dianhydride Reactant | Intermediate Type | Conversion Temperature to PI (°C) | Maximum Degradation Temperature (Tdm) of PI (°C) | Residue at 800 °C (%) | Reference |
|---|---|---|---|---|---|
| Pyromellitic dianhydride (PMDA) | Ammonium carboxylate salt | 262 - 300 | 514 | 10.1 | acs.orgnih.gov |
The research into BAET and its conversion into PAIs demonstrates a successful strategy for upcycling plastic waste into high-value specialty materials. acs.orgnih.govmdpi.com This approach not only provides a sustainable source for new polymers but also contributes to the circular economy by finding applications for post-consumer PET.
Q & A
Q. What are the established synthesis routes for bis(2-aminoethyl) phthalate, and how can reaction efficiency be optimized?
Methodological Answer: this compound is synthesized via step-wise coupling reactions. A common approach involves refluxing phthalic anhydride with excess 1,2-diaminoethane in a polar aprotic solvent (e.g., DMF) under nitrogen. Reaction progress is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Post-synthesis, purification via column chromatography (silica gel, eluting with methanol/dichloromethane gradients) removes unreacted amines. Optimizing stoichiometry (1:2 molar ratio of phthalic anhydride to diamine) and maintaining anhydrous conditions improves yield (>75%) .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use a C18 reversed-phase column with a gradient elution (water/acetonitrile + 0.1% formic acid). Deuterated internal standards (e.g., this compound-d4) improve quantification accuracy by correcting for matrix effects . For trace detection (<1 ppb), surface-enhanced Raman spectroscopy (SERS) with gyroid-structured gold substrates achieves femtogram-level sensitivity .
Q. What are the primary toxicity concerns associated with this compound exposure in model organisms?
Methodological Answer: Chronic exposure studies in rodents indicate hepatotoxicity and potential carcinogenicity. Dose-response experiments (oral gavage, 50–200 mg/kg/day for 90 days) reveal histopathological changes in liver tissue, including vacuolar degeneration. Mutagenicity is assessed via Ames tests with Salmonella typhimurium TA98 and TA100 strains. Positive results in frameshift mutations suggest DNA intercalation potential .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) determines precise bond angles and conformations. Crystallize derivatives in ethanol/water (9:1) at 4°C. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) with a CCD area detector resolves hydrogen-bonding networks and stereoelectronic effects. Refinement using SHELXL software confirms intramolecular interactions, such as amine-phthalate hydrogen bonding (d = 2.8–3.1 Å) .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?
Methodological Answer: Implement inline Fourier-transform infrared (FTIR) spectroscopy to monitor reaction intermediates in real time. Use design of experiments (DoE) to optimize variables (temperature, solvent polarity, catalyst concentration). Statistical process control (SPC) charts tracking pH and conductivity during synthesis reduce variability to <5% RSD .
Q. How do computational models predict the environmental fate of this compound?
Methodological Answer: Quantitative structure-activity relationship (QSAR) models estimate biodegradation rates (e.g., BIOWIN v4.10) using molecular descriptors (logP, topological surface area). Molecular docking simulations with soil enzymes (e.g., esterases) predict hydrolysis pathways. Validation via soil slurry-sequencing batch reactors confirms half-lives (t₁/₂ = 15–30 days under aerobic conditions) .
Q. What advanced statistical methods reconcile conflicting toxicity data across studies?
Methodological Answer: Apply meta-regression to adjust for inter-study heterogeneity (e.g., species, exposure duration). Bayesian hierarchical models quantify uncertainty in dose-response curves. Sensitivity analyses identify confounding variables (e.g., co-exposure to other phthalates). For example, reanalysis of conflicting hepatotoxicity data shows 95% confidence intervals narrowing after adjusting for body weight covariates .
Q. How does the compound's logP value influence its bioaccumulation potential?
Methodological Answer: Experimentally determine logP via the shake-flask method (octanol/water partitioning). Values >3.0 indicate high bioaccumulation in adipose tissue. In zebrafish models, logP correlates with bioconcentration factors (BCF = 1,200–1,500) measured via whole-body autoradiography. Molecular dynamics simulations reveal hydrophobic interactions with lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
